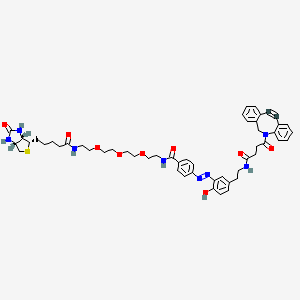
Diazo Biotin-PEG3-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazo Biotin-PEG3-DBCO is useful for introducing a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry. Diazo allows efficient release of captured biotinylated molecules from streptavidin using sodium dithionite (Na2S2O4). PEG Linkers may be useful in the development of antibody drug conjugates (ADCs).
Scientific Research Applications
Protein Labeling
Diazo Biotin-PEG3-DBCO has been used in the labeling of proteins. A study by Wilchek et al. (1986) developed a new biotin-containing reagent, p-diazobenzoyl biocytin (DBB), for labeling tyrosines and histidines in proteins. This reagent was effective in labeling both model proteins and erythrocyte membrane proteins, allowing for the detection of sub-nanogram levels of individual proteins (Wilchek, Ben‐Hur, & Bayer, 1986).
Enzyme Immobilization
Matsumoto et al. (2018) utilized a streptavidin-hydrogel, prepared with dibenzylcyclooctyne-modified branched poly(ethylene glycol) (DBCO-PEG), for enzyme immobilization on electrodes. This approach, using copper-free click chemistry, demonstrated enhanced performance and stability, suggesting its utility in biocatalytic applications (Matsumoto, Isogawa, Tanaka, & Kondo, 2018).
Diagnostic Applications
Scott et al. (2017) synthesized biotin-polyethylene glycol (biotin-PEG) gold nanoparticle probes for detecting biomarkers such as proteins and nucleic acids. These probes facilitated sensitive detection of targets like prostate-specific antigen and microRNAs, highlighting their potential in diagnostic applications (Scott, Garimella, Calabrese, & Mirkin, 2017).
Nucleic Acid Detection
Bernal-Méndez et al. (2003) reported the development of a new aqueous chemistry for labeling nucleic acids using labels containing a diazo function and biotin. This method preserved hybridization specificity and base pairing recognition, making it useful for DNA chip technologies (Bernal-Méndez, Tora, Sothier, Kotera, Troesch, & Laayoun, 2003).
Therapeutic Delivery
Klein et al. (2018) prepared folate-bearing formulations for siRNA delivery by complexing siRNA with azido-functionalized oligomers and surface-functionalizing them with various folate-conjugated DBCO-PEG agents. This method showed promise in targeting and gene silencing in tumor cells, indicating its potential in cancer therapy (Klein, Kern, Lee, Schmaus, Höhn, Gorges, Kazmaier, & Wagner, 2018).
properties
Molecular Formula |
C52H60N8O9S |
|---|---|
Molecular Weight |
973.16 |
IUPAC Name |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[5-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl]-2-hydroxyphenyl]diazenyl]benzamide |
InChI |
InChI=1S/C52H60N8O9S/c61-45-20-13-36(23-24-53-48(63)21-22-49(64)60-34-40-9-2-1-7-37(40)14-15-38-8-3-4-10-44(38)60)33-42(45)59-58-41-18-16-39(17-19-41)51(65)55-26-28-68-30-32-69-31-29-67-27-25-54-47(62)12-6-5-11-46-50-43(35-70-46)56-52(66)57-50/h1-4,7-10,13,16-20,33,43,46,50,61H,5-6,11-12,21-32,34-35H2,(H,53,63)(H,54,62)(H,55,65)(H2,56,57,66)/t43-,46-,50-/m0/s1 |
InChI Key |
FPHXPUQEWGXHLT-FSLQXRBPSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)O)NC(=O)N2 |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Diazo Biotin-PEG3-DBCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




